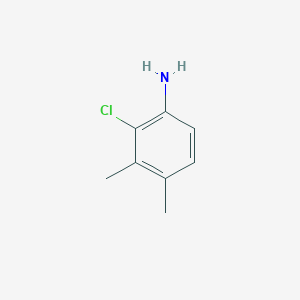

2-Chloro-3,4-dimethylaniline

Descripción general

Descripción

2-Chloro-3,4-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and two methyl groups at the third and fourth positions. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Mecanismo De Acción

Target of Action

2-Chloro-3,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines It’s structurally similar to 3,4-dimethylaniline, which has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .

Mode of Action

Based on its structural similarity to 3,4-dimethylaniline, it can be inferred that it might interact with its targets through similar mechanisms . The compound may undergo various chemical reactions, including nitration and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Result of Action

It’s structurally similar to 3,4-dimethylaniline, which is known to be involved in the synthesis of commercially important triarylmethane dyes such as malachite green and crystal violet .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals. It’s also worth noting that this compound is water-soluble, which may influence its distribution and mobility in the environment .

Análisis Bioquímico

Biochemical Properties

For instance, dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .

Cellular Effects

Some substituted anilines have been reported to cause DNA damage in mammalian cells .

Molecular Mechanism

It is known that anilines can undergo a variety of reactions, including nitration, lithiation, and reaction with methylating agents .

Temporal Effects in Laboratory Settings

It is known that anilines can undergo various reactions over time, which could potentially affect their stability and degradation .

Dosage Effects in Animal Models

Some substituted anilines have been reported to cause haematotoxicity in rats .

Metabolic Pathways

It is known that anilines can undergo N-demethylation and N-oxidation, which are important metabolic pathways .

Transport and Distribution

It is known that anilines can interact with various transporters and binding proteins .

Subcellular Localization

It is known that anilines can interact with various cellular compartments and organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-dimethylaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-3,4-dimethylbenzene to form 2-chloro-3,4-dimethyl-1-nitrobenzene, followed by reduction to yield the desired aniline derivative. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3,4-dimethylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Dyes and Pigments

One of the primary applications of 2-chloro-3,4-dimethylaniline is as an intermediate in the production of dyes and pigments. The compound can undergo various chemical transformations to yield vibrant colors used in textiles, plastics, and inks.

Case Study: Dye Production

In a study published by Sigma-Aldrich, this compound was utilized to synthesize azo dyes through diazotization reactions. These dyes are characterized by their stability and vivid colors, making them suitable for commercial dyeing processes .

Pharmaceutical Applications

This compound serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects.

Case Study: Drug Development

Research indicated that derivatives of this compound were synthesized to develop new analgesics and anti-inflammatory agents. The modifications made to the amine group significantly affected the pharmacological properties of the resulting compounds .

Agrochemical Intermediates

The compound is also used as an intermediate in the formulation of agrochemicals, particularly herbicides and pesticides. Its ability to participate in various chemical reactions makes it valuable in creating effective agricultural products.

Data Table: Agrochemical Applications

| Agrochemical Type | Application | Notes |

|---|---|---|

| Herbicides | Synthesis of selective herbicides | Effective against broadleaf weeds |

| Pesticides | Intermediate for insecticides | Enhances efficacy against pests |

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting specific compounds through chromatographic methods. Its utility in solid-phase extraction techniques has been documented.

Case Study: Pesticide Analysis

A research study demonstrated the effectiveness of using this compound as a derivatizing agent in liquid chromatography-tandem mass spectrometry for analyzing pesticide residues in agricultural products .

Environmental Monitoring

Due to its chemical stability and potential toxicity, this compound has been studied for its environmental impact and presence in wastewater effluents.

Case Study: Toxicological Studies

Toxicological assessments have been conducted to evaluate the effects of this compound on aquatic organisms. Findings indicate that exposure can lead to adverse effects on fish populations, highlighting the need for monitoring its levels in industrial discharges .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethylaniline: Lacks the chlorine substituent, resulting in different reactivity and applications.

2-Chloroaniline: Lacks the methyl groups, leading to variations in chemical properties and uses.

2,4-Dimethylaniline: Has methyl groups at different positions, affecting its chemical behavior and applications.

Uniqueness

2-Chloro-3,4-dimethylaniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Actividad Biológica

2-Chloro-3,4-dimethylaniline is a halogenated aniline derivative with notable biological activities. This article reviews its synthesis, biological effects, and potential applications in pharmacology and toxicology, drawing from various sources.

Chemical Structure and Synthesis

This compound (C₈H₁₀ClN) is characterized by a chlorine atom and two methyl groups attached to the aromatic amine structure. Its synthesis typically involves the chlorination of 3,4-dimethylaniline using thionyl chloride, which favors the formation of the 2-chloro derivative due to regioselectivity in electrophilic aromatic substitution reactions .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on halogenated anilines have shown enhanced antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of halogens in the structure is known to augment the antibacterial properties of anilines .

A comparative analysis of various derivatives revealed that certain 2-chloro-substituted anilines demonstrated submicromolar activity against methicillin-resistant S. aureus (MRSA) and other resistant strains, indicating their potential as effective antimicrobial agents .

Cytotoxicity and Safety

While exploring the cytotoxic effects of this compound, it has been noted that some halogenated anilines can exhibit cytotoxicity towards cancer cell lines. However, the specific cytotoxic profile of this compound remains to be fully characterized. Preliminary studies suggest that its derivatives may have favorable safety profiles for further investigation in vivo .

The mechanisms underlying the biological activities of this compound involve interactions with cellular targets that disrupt essential processes in microbial cells. For example, some studies indicate that halogenated anilines can induce oxidative stress through the formation of reactive oxygen species (ROS), leading to cell death in susceptible microorganisms .

Study on Antibacterial Efficacy

A study focusing on various substituted anilines found that this compound exhibited a significant reduction in bacterial viability at low concentrations when tested against S. aureus strains. The results suggested a structure-activity relationship where the chlorine atom plays a critical role in enhancing antibacterial efficacy .

Toxicological Assessments

Toxicological evaluations have classified this compound as toxic upon ingestion or dermal exposure. The compound has been associated with acute toxicity risks, necessitating careful handling and further studies to elucidate its safety profile in potential therapeutic applications .

Propiedades

IUPAC Name |

2-chloro-3,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHUBEJZMCSLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.